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Compound of Interest

Compound Name: AST5902 trimesylate

Cat. No.: B8143721

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 trimesylate is the primary and pharmacologically active metabolite of Alflutinib
(Furmonertinib, AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine
kinase inhibitor (TKI). Alflutinib is indicated for the treatment of non-small cell lung cancer
(NSCLC) harboring EGFR activating mutations, including the T790M resistance mutation. In
vivo, Alflutinib is metabolized to AST5902, and both compounds contribute to the overall
therapeutic effect. These application notes provide detailed protocols for the in vitro
characterization of AST5902 trimesylate, focusing on its kinase inhibitory activity, effects on
cancer cell proliferation, and its mechanism of action on the EGFR signaling pathway.

Quantitative Data Summary

The in vitro potency and selectivity of AST5902 trimesylate have been evaluated in various
biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory
concentration (IC50) values against a panel of protein kinases and in different cancer cell lines
with defined EGFR mutation statuses.

Table 1: AST5902 Kinase Inhibitory Activity[1]
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Kinase Target

AST5902 IC50 (nM)

ALK 519
BLK 581
BRK >1000
BTK 276
EGFR 6.9
EGFR_L858R 2.9
EGFR_T790M_L858R 0.92

Table 2: AST5902 Cell-Based Proliferation IC50 Values|[1]

EGFR Mutation

Cell Line Cancer Type AST5902 IC50 (nM)
Status
Epidermoid )
A431 _ wild Type (WT) 273.1
Carcinoma
Non-Small Cell Lung _
PC-9 Exon 19 Deletion 6.1
Cancer
Non-Small Cell Lung
H1975 L858R/T790M 25.5

Cancer

Signaling Pathway Diagram

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by

AST5902.
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EGFR Signaling Pathway Inhibition by AST5902

Experimental Protocols
EGFR Kinase Activity Assay (LanthaScreen™ Eu Kinase
Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)
assay to determine the IC50 of AST5902 against EGFR. The assay measures the
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displacement of a fluorescently labeled ATP-competitive tracer from the EGFR kinase domain.

Materials:

e Recombinant EGFR kinase (Wild-Type, L858R, or L858R/T790M)

e LanthaScreen™ Eu-anti-Tag Antibody

e Alexa Fluor™ 647-labeled Kinase Tracer

e 5X Kinase Buffer A

e TR-FRET Dilution Buffer

o AST5902 trimesylate

e DMSO

o 384-well plates

Workflow Diagram:

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b8143721?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Procedure:

Prepare serial dilutions of
AST5902 in DMSO

!

Prepare 4X compound solutions
in Kinase Buffer A

!

Add 4 pL of 4X compound to
384-well plate

Prepare 2X Kinase/Antibody
mixture

N

i

Add 8 pL of 2X Kinase/Antibody
mixture to wells

Prepare 4X Tracer solution

Click to download full resolution via product page

N 7

Add 4 uL of 4X Tracer solution
to wells

!

Incubate for 60 minutes
at room temperature

!

Read TR-FRET signal
(665 nm /615 nm)

!

Calculate IC50

Kinase Assay Experimental Workflow
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Compound Preparation: Prepare a serial dilution of AST5902 trimesylate in DMSO.
Subsequently, create a 4X working solution of each concentration in 1X Kinase Buffer A.

Kinase/Antibody Mixture: Prepare a 2X solution of the EGFR kinase and Eu-anti-Tag
antibody in 1X Kinase Buffer A.

Tracer Solution: Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X
Kinase Buffer A.

Assay Plate Setup: To a 384-well plate, add 4 pL of each 4X AST5902 dilution.

Reaction Initiation: Add 8 pL of the 2X Kinase/Antibody mixture to each well, followed by the
addition of 4 uL of the 4X Tracer solution. The final reaction volume is 16 pL.

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the
emission at 665 nm and 615 nm with an excitation of 340 nm.

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio
against the logarithm of the AST5902 concentration and fit the data to a sigmoidal dose-
response curve to determine the IC50 value.

Cell Proliferation Assay (CellTiter-Glo® Luminescent
Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantitation of ATP,

which is an indicator of metabolically active cells.

Materials:

NSCLC cell lines (e.g., PC-9, H1975) and A431 cells

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

AST5902 trimesylate

DMSO
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o Sterile, opaque-walled 96-well plates

o CellTiter-Glo® Reagent

e Luminometer

Procedure:

o Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 3,000-5,000 cells

per well in 100 uL of complete culture medium. Incubate for 24 hours to allow for cell
attachment.

o Compound Treatment: Prepare serial dilutions of AST5902 trimesylate in complete culture
medium. Remove the existing medium from the cells and add 100 pL of the medium
containing the various concentrations of AST5902. Include a vehicle control (DMSO).

 Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

o Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room
temperature for approximately 30 minutes. Add 100 uL of CellTiter-Glo® Reagent to each

well.

e Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce

cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent

signal.
o Data Acquisition: Record the luminescence using a plate-reading luminometer.

o Data Analysis: Normalize the luminescence readings to the vehicle control wells. Plot the
percentage of cell viability against the logarithm of the AST5902 concentration and fit the
data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This protocol is for the detection of phosphorylated EGFR (p-EGFR) and total EGFR in cell
lysates to assess the inhibitory effect of AST5902 on EGFR signaling.

Materials:
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e H1975 cells (or other relevant cell lines)

o Complete cell culture medium

e AST5902 trimesylate

o EGF (Epidermal Growth Factor)

» RIPA lysis buffer with protease and phosphatase inhibitors
o BCA Protein Assay Kit

o Laemmli sample buffer

o SDS-PAGE gels

e PVDF membranes

e Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-B-actin)
o HRP-conjugated secondary antibodies

o ECL Western Blotting Substrate

e Chemiluminescence imaging system

Procedure:

o Cell Culture and Treatment: Seed H1975 cells in 6-well plates. Once the cells reach 70-80%
confluency, serum-starve them for 12-16 hours. Treat the cells with varying concentrations of
AST5902 for 2-4 hours.

o EGF Stimulation: Stimulate the cells with 50 ng/mL of EGF for 15 minutes at 37°C.

o Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells
and collect the lysate.
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e Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein
concentration of the supernatant using a BCA assay.

o Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli
sample buffer and boil at 95°C for 5 minutes.

o SDS-PAGE and Transfer: Load 20-30 ug of protein per lane on an SDS-PAGE gel. Transfer
the separated proteins to a PVDF membrane.

e Immunoblotting:
o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies (e.g., anti-p-EGFR Tyr1068, anti-total
EGFR) overnight at 4°C.

o Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the
chemiluminescent signal using an imaging system. Use [3-actin as a loading control.

o Analysis: Quantify the band intensities to determine the relative levels of p-EGFR and total
EGFR.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of AST5902
trimesylate. The quantitative data demonstrates its potent and selective inhibitory activity
against clinically relevant EGFR mutations. These assays are essential tools for further
preclinical characterization and for elucidating the mechanisms of action of this important anti-
cancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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